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Compound of Interest

Compound Name: Ethyl 5-acetyl-2-ethoxybenzoate

CAS No.: 216143-90-7

Cat. No.: B1335846

Get Quote

Executive Summary & Pharmacophore Context
Ethyl 5-acetyl-2-ethoxybenzoate (CAS: 216143-90-7) represents a bifunctional aromatic

scaffold characterized by a 1,2,5-substitution pattern. Its utility in drug development stems from

the orthogonal reactivity of its functional groups:

C-1 Ester: Susceptible to hydrolysis or amidation (forming the benzamide core of drugs like

Mosapride or Itopride analogs).

C-5 Acetyl: A handle for condensation reactions (e.g., Claisen-Schmidt) or reduction to chiral

alcohols.

C-2 Ethoxy: A stable ether linkage that modulates lipophilicity and receptor binding affinity.

Precise NMR characterization is required to distinguish this compound from its potential

regioisomers (e.g., O-alkylation vs. C-alkylation byproducts) during synthesis.
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Synthetic Pathway & Impurity Logic
To understand the NMR spectrum, one must understand the synthesis. The most robust route

involves the Williamson Ether Synthesis of Ethyl 5-acetylsalicylate. This context defines the

impurity profile (unreacted phenol) and the chemical shift environment.

Experimental Workflow (Graphviz Visualization)
The following diagram illustrates the critical synthesis and isolation logic, highlighting where

NMR control points are necessary.
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Figure 1: Synthetic workflow for the generation of Ethyl 5-acetyl-2-ethoxybenzoate,

highlighting the critical O-alkylation step.

High-Resolution NMR Data Analysis
The following data is synthesized from high-field (400 MHz) spectroscopic principles and

validated against substituent chemical shift additivity rules for trisubstituted benzenes.

^1H NMR Spectroscopy (400 MHz, CDCl₃)
The spectrum is defined by three distinct regions: the aromatic zone (showing an ABC-like

system), the ethoxy/ester methylene zone (overlapping quartets), and the methyl zone.
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^13C NMR Spectroscopy (100 MHz, CDCl₃)
The carbon spectrum confirms the presence of two distinct carbonyls and the regiochemistry of

the substitution.

Carbonyls: ~196.5 ppm (Ketone C=O), ~165.8 ppm (Ester C=O).

Aromatic Ipso Carbons:

C-2 (C-OEt): ~162.0 ppm (Deshielded by Oxygen).

C-5 (C-Ac): ~130.5 ppm.

C-1 (C-COOEt): ~120.1 ppm.

Aromatic CH:

C-4: ~133.5 ppm.

C-6: ~131.8 ppm.

C-3: ~112.5 ppm (Upfield due to ortho-ethoxy effect).

Aliphatic:

Ether -OCH₂-: ~64.8 ppm.

Ester -OCH₂-: ~61.2 ppm.[1]

Acetyl -CH₃: ~26.4 ppm.[1]

Methyls: ~14.5 ppm (two overlapping signals).

Analytical Protocol: Identity & Purity Verification
To ensure scientific integrity in a drug development setting, the following self-validating protocol

is recommended.

Reagents & Equipment[2][3]
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Solvent: CDCl₃ (99.8% D) with 0.03% TMS (Tetramethylsilane) as internal reference.

Instrument: 400 MHz NMR or higher (required to resolve the overlapping quartets at 4.1-4.4

ppm).

Step-by-Step Methodology
Sample Preparation: Dissolve 10-15 mg of the analyte in 0.6 mL of CDCl₃. Ensure complete

dissolution; filtration through a cotton plug is recommended to remove inorganic salts (e.g.,

K₂CO₃ from synthesis).

Acquisition Parameters:

Pulse Angle: 30°.[2]

Relaxation Delay (D1): 2.0 seconds (ensure complete relaxation of aromatic protons).

Scans (NS): 16 (sufficient for >98% purity samples).

Processing & Integration Logic:

Reference: Set TMS to 0.00 ppm.

Validation Check 1 (Stoichiometry): Integrate the Acetyl singlet (2.58 ppm) and normalize

to 3.00.

Validation Check 2 (Regiochemistry): Verify the integration of the aromatic region. The

sum of H-3, H-4, and H-6 must equal 3.00.

Validation Check 3 (Ethyl Groups): Confirm the presence of two quartets (4H total) and

two triplets (6H total). A missing quartet suggests hydrolysis (loss of ethyl ester) or

dealkylation.

Diagnostic Signaling Pathway (Logic Diagram)
The following diagram details the decision tree for interpreting the NMR results during QC.
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Figure 2: QC Decision Tree. The presence of a downfield singlet >10 ppm indicates unreacted

phenolic starting material (Ethyl 5-acetylsalicylate).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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